molecular formula C24H20FN3O4 B6547940 N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946252-23-9

N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B6547940
CAS No.: 946252-23-9
M. Wt: 433.4 g/mol
InChI Key: IIYBZZWDAHJRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,8-naphthyridine core, a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 6. Key structural elements include:

  • 4-Fluorophenylmethyl substituent at position 1: Enhances lipophilicity and may engage in halogen bonding.
  • N-(2,5-dimethoxyphenyl) carboxamide at position 3: Provides electron-donating methoxy groups, influencing solubility and receptor interactions.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-31-18-9-10-21(32-2)20(13-18)27-23(29)19-12-16-4-3-11-26-22(16)28(24(19)30)14-15-5-7-17(25)8-6-15/h3-13H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYBZZWDAHJRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure Variations

Compound Core Structure Key Substituents Oxo Position Pharmacological Relevance
Target Compound 1,8-Naphthyridine 4-Fluorophenylmethyl (position 1); 2,5-dimethoxyphenyl carboxamide (position 3) 2-oxo Hypothesized CNS activity
1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide Quinoline Pentyl (position 1); variable aryl carboxamide (position 3) 4-oxo Cannabinoid receptor modulation
Compound 67 (from ) [1,5]-Naphthyridine 3,5-Dimethyladamantyl (position N3); pentyl (position 1) 4-oxo Enhanced lipophilicity, CNS penetration

Key Differences :

  • 1,8-Naphthyridine vs. Quinoline derivatives are more commonly associated with cannabinoid receptor interactions .
  • Oxo Position : The target compound’s 2-oxo group (vs. 4-oxo in analogs) may alter tautomerization and hydrogen-bonding patterns, influencing target selectivity.

Substituent Effects

Substituent Type Target Compound Analog (Compound 67) Functional Impact
Position 1 4-Fluorophenylmethyl Pentyl Fluorine enhances electronegativity and potential halogen bonding; pentyl increases lipophilicity.
Position 3 (Carboxamide) 2,5-Dimethoxyphenyl 3,5-Dimethyladamantyl Methoxy groups improve solubility; adamantyl adds steric bulk and lipophilicity.

Notable Observations:

  • The 4-fluorophenylmethyl group in the target compound balances lipophilicity and polarity, favoring blood-brain barrier penetration compared to the purely hydrophobic pentyl chain in Compound 67 .
  • The 2,5-dimethoxyphenyl carboxamide may improve water solubility relative to adamantyl-substituted analogs, critical for oral bioavailability .

Hypothesized Pharmacological Profiles

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural parallels suggest:

  • Cannabinoid Receptor Modulation: Quinoline analogs (e.g., 1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide) are linked to CB2 receptor agonism, which is associated with non-psychotropic therapeutic effects . The target compound’s naphthyridine core and fluorophenyl group may enhance selectivity for CB2 over CB1 receptors, reducing CNS side effects.
  • Kinase Inhibition: 1,8-naphthyridine derivatives are known kinase inhibitors (e.g., PARP, EGFR). The 2-oxo group could mimic ATP’s adenine moiety, enabling competitive binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.